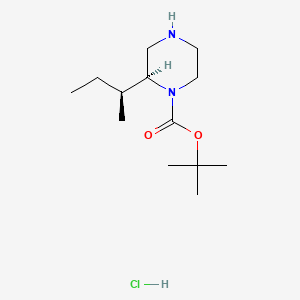

(S)-叔丁基2-((S)-仲丁基)哌嗪-1-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

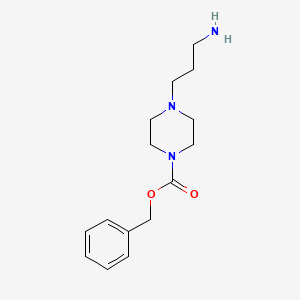

Piperazine derivatives are frequently found in biologically active compounds . They are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.

Synthesis Analysis

The preparation of similar compounds often involves multi-step reactions . For example, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves several steps, including the use of N-ethyl-N,N-diisopropylamine / N,N-dimethyl acetamide at 20 °C, and methanesulfonato (2-dicyclohexylphosphino-2’,6’- di-isopropoxy-1,1‘-biphenyl)(2’-amino-1,1‘-biphenyl-2-yl)palladium(II) with Cs2CO3 in 1,4-dioxane at 110 °C in an inert atmosphere .Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine nucleus, which is found in many marketed drugs . The structure of these compounds can be complex, with various functional groups attached to the piperazine ring .Chemical Reactions Analysis

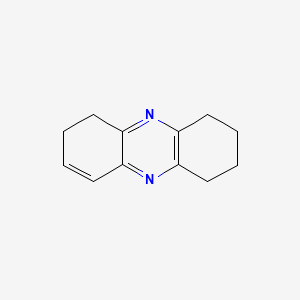

Piperazine derivatives can undergo a variety of chemical reactions. For example, quinolinyl-pyrazoles can be synthesized through various methods . The reactions often involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a molecular weight of 259.30, and it has a high GI absorption .科学研究应用

激酶抑制剂

受体调节剂

Buchwald–Hartwig 胺化

芳香族亲核取代

还原胺化

Finkelstein 烷基化和酰胺键形成

总之, (S)-叔丁基2-((S)-仲丁基)哌嗪-1-羧酸盐酸盐 中的哌嗪部分是药物发现的多功能构建块。它对物理化学性质、易处理性和结构特征的影响使其成为药物化学的宝贵工具。 研究人员正在继续探索其在各种治疗领域的应用 . 如果你需要更多细节或有其他问题,请随时提问! 😊

作用机制

Target of Action

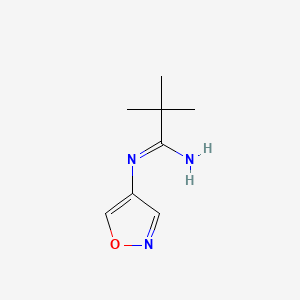

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYWOUDJCIOGU-VZXYPILPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725485 |

Source

|

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-47-1 |

Source

|

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,3,5]Triazepino[1,2-a]benzimidazole,4,5-dihydro-(9CI)](/img/no-structure.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)